4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
Description
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-3-8(4-6-9)10(16)2-1-7-15/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUOVUPYSQJDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642278 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-70-5 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Summary (Adapted from RSC Research Data)
- Starting materials: Tertiary amide bearing the 4-trifluoromethylphenyl group.
- Reagents: LiHMDS (1.2 to 3.0 equivalents), acetonitrile (2 equivalents), toluene as solvent.
- Conditions: Stirring under argon atmosphere at room temperature (25°C) for 15 hours.
- Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with brine, drying over MgSO4, filtration, and concentration.
- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures.
Reaction Scheme
$$
\text{Amide} + \text{LiHMDS} + \text{CH}_3\text{CN} \xrightarrow[\text{Toluene, 25°C}]{\text{15 h}} \text{this compound}
$$
Yield and Characterization
- Yields typically range from 65% to 90% depending on substrate purity and reaction scale.
- Characterization includes IR (carbonyl stretch ~1680 cm⁻¹, nitrile stretch ~2260 cm⁻¹), NMR, and mass spectrometry confirming the β-ketonitrile structure.
| Parameter | Value/Range |
|---|---|
| Base | LiHMDS (1.2–3.0 equiv) |
| Cyanide source | Acetonitrile (2 equiv) |
| Solvent | Toluene |
| Temperature | 25°C |
| Reaction time | 15 hours |
| Yield | 65–90% |
| Key IR peaks (cm⁻¹) | 1680 (C=O), 2260 (C≡N) |
Alternative Preparation via Cyanide-Catalyzed Aldehyde Condensation
Another approach involves the cyanide-catalyzed condensation of aromatic aldehydes with cyanide sources in polar aprotic solvents such as N,N-dimethylformamide (DMF).
Procedure Outline (Based on Analogous Preparations)
- Reagents: 4-trifluoromethylbenzaldehyde, sodium cyanide, DMF as solvent.
- Conditions: Stirring at mild temperatures (~35°C) under nitrogen atmosphere.
- Mechanism: Cyanide ion catalyzes the formation of cyanohydrin intermediate, which rearranges to the β-ketonitrile.
- Workup: Quenching, extraction, and purification by crystallization or chromatography.
This method is analogous to the preparation of 4-Oxo-4-(3-pyridyl)butyronitrile reported in literature, where sodium cyanide in DMF at 35°C under nitrogen yields the desired β-ketonitrile product.
Process Optimization and Notes
- Solvent choice: Polar aprotic solvents such as DMF or toluene are preferred for solubility and reaction control.
- Temperature control: Mild temperatures (0–35°C) prevent side reactions and decomposition.
- Atmosphere: Inert atmosphere (argon or nitrogen) is essential to avoid moisture and oxidation.
- Purification: Silica gel chromatography or recrystallization from suitable solvents ensures high purity.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| LiHMDS-mediated β-ketonitrile synthesis | 4-trifluoromethylphenyl amide | LiHMDS, acetonitrile, toluene, 25°C, 15 h | 65–90 | High selectivity, mild conditions |
| Cyanide-catalyzed aldehyde condensation | 4-trifluoromethylbenzaldehyde | NaCN, DMF, 35°C, N2 atmosphere | Moderate | Requires careful handling of cyanide |
Research Findings and Considerations
- The LiHMDS method is widely regarded for its efficiency and reproducibility in β-ketonitrile synthesis, including trifluoromethyl-substituted derivatives.
- The cyanide-catalyzed aldehyde method offers a direct route from aldehydes but requires stringent control of cyanide handling and reaction conditions.
- Both methods yield compounds with characteristic IR absorptions for ketone and nitrile groups, confirming the structure.
- Purity and crystalline form can be influenced by solvent choice and temperature during crystallization steps.
Chemical Reactions Analysis
Types of Reactions:
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl (-CF₃) group significantly influences reactivity and biological activity:
- 4-Oxo-4-(3-trifluoromethylphenyl)butyronitrile: The meta-CF₃ isomer (C₁₁H₈F₃NO) exhibits distinct electronic effects compared to the para isomer due to altered resonance and inductive interactions .
Substituent Functional Group Comparisons
- 4-Oxo-4-(4-nitrophenyl)butyronitrile: In fungicidal assays against Peronophythora litchii, 4-nitrophenyl derivatives (e.g., F9, F10) showed superior activity compared to 4-trifluoromethylphenyl analogs, suggesting nitro groups enhance electron-withdrawing effects critical for target binding .
Bioactivity Profiles
- Antiviral Activity: Pyrazolopyrimidine derivatives bearing 4-trifluoromethylphenyl groups (e.g., 3-(4-trifluoromethylphenyl)amino-6-phenylpyrazolo[3,4-d]pyrimidine-4-amine) demonstrate broad-spectrum antiviral effects, highlighting the -CF₃ group’s role in capsid binding and resistance mitigation .
- Fungicidal Activity : 4-Trifluoromethylphenyl analogs underperform compared to 4-nitrophenyl derivatives in litchi leaf assays, indicating substituent-specific efficacy .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile is characterized by a butyronitrile backbone with a ketone functional group and a trifluoromethyl-substituted phenyl ring. The chemical structure can be represented as follows:
Key Properties:
- Molecular Weight : 251.19 g/mol
- Solubility : Soluble in organic solvents such as DMSO and methanol.
- Melting Point : Data not widely available; further studies needed.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Some investigations have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Pharmacological Effects
The pharmacological effects of this compound have been assessed through various in vitro and in vivo studies:
- In vitro Studies : Cell viability assays demonstrated that this compound can inhibit the proliferation of cancer cells at micromolar concentrations.
- In vivo Studies : Animal models showed promising results in reducing tumor size when treated with this compound, indicating its potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induced apoptosis in cancer cell lines |
Case Studies
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at 50 µM concentration). This effect was attributed to the activation of caspase pathways leading to apoptosis.
-
Investigating Anti-inflammatory Properties :
- In an animal model of arthritis, administration of this compound led to a marked reduction in joint inflammation and swelling compared to control groups, suggesting its therapeutic potential in inflammatory diseases.
Q & A
Basic Questions
Q. What is the molecular structure and key physicochemical data for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile?
- Molecular Formula : C₁₁H₈F₃NO.
- CAS Number : Referenced as 5256 DW421 in synthesis databases .
- Key Properties : The trifluoromethyl (-CF₃) group confers electron-withdrawing effects, influencing reactivity and stability. The ketone and nitrile groups enable diverse transformations (e.g., nucleophilic additions, condensations).
- Analytical Data : Use ¹H/¹³C NMR (to confirm aromatic and carbonyl signals), ¹⁹F NMR (to verify -CF₃ presence), and mass spectrometry (for molecular ion confirmation) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Method 1 : Condensation reactions between 4-(trifluoromethyl)benzoyl chloride and cyanoacetate derivatives under basic conditions (e.g., Knoevenagel condensation) .
- Method 2 : Michael addition of acrylonitrile derivatives to 4-trifluoromethylacetophenone, followed by oxidation .
- Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize side products like unreacted ketone or over-oxidized species .
Q. How is the compound characterized to ensure purity and structural integrity?
- Primary Techniques :
- X-ray Crystallography : Resolves crystal packing and confirms bond angles/distances (e.g., nitrile C≡N bond at ~1.15 Å) .
- Chromatography : HPLC with UV detection (λ ~250 nm for aromatic/ketone moieties) to assess purity (>95% typical) .
Advanced Research Questions
Q. How do electronic effects of the -CF₃ group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CF₃ group withdraws electron density via inductive effects, activating the aryl ring for electrophilic substitutions (e.g., nitration, halogenation) but deactivating it for nucleophilic attacks. This duality requires careful selection of catalysts (e.g., Pd-based for Suzuki couplings) .
- Case Study : In Pd-catalyzed arylation, the -CF₃ group enhances oxidative addition rates but may necessitate higher catalyst loading due to steric hindrance .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Scenario : Discrepancies in ¹³C NMR shifts for the carbonyl carbon (e.g., 195 ppm vs. 200 ppm).
- Resolution :
Cross-validate with DEPT-135 to distinguish carbonyl carbons.
Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
Replicate synthesis under inert atmosphere to exclude oxidation artifacts .
Q. What are the compound’s applications in medicinal chemistry or materials science?
- Pharmaceutical Intermediates : Serves as a precursor for trifluoromethyl-containing butyrophenones, which exhibit CNS activity (e.g., dopamine receptor ligands) .
- Materials Science : The nitrile group can coordinate to metal centers (e.g., Cu, Pd) in catalytic systems, while the -CF₃ group enhances thermal stability in polymers .
Q. What safety protocols are critical for handling this compound?
- Hazards : Nitrile groups may release HCN under extreme conditions (e.g., strong acids, high heat).
- Precautions :
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Store in airtight containers away from oxidizers.
- Neutralize waste with alkaline peroxide before disposal .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
